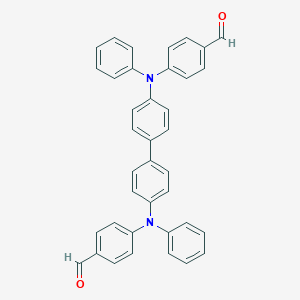

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Übersicht

Beschreibung

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is an organic compound with the molecular formula C₂₀H₁₅NO₂This compound is characterized by its white to light yellow crystalline appearance and is primarily used in organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-aminobenzaldehyde with benzidine under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like hydrochloric acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like bromine or nitric acid.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

a. Hole Transport Materials

One of the primary applications of N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine is as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound exhibits favorable electronic properties, such as high hole mobility and good thermal stability, making it suitable for these applications. Research indicates that derivatives of this compound can enhance the efficiency of OLEDs by improving charge transport within the device layers .

b. Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Photovoltaic Applications

a. Efficiency Improvement in Solar Cells

In photovoltaic systems, this compound has been investigated for its potential to enhance charge separation and transport in organic solar cells. Studies have shown that incorporating this compound into the active layer can lead to improved power conversion efficiencies due to its favorable energy level alignment with common electron acceptors .

Case Studies

a. Performance in OLEDs

A study published in a peer-reviewed journal demonstrated that devices utilizing this compound as an HTM exhibited significant improvements in luminance and efficiency compared to devices using conventional materials. The findings highlighted a 20% increase in efficiency, showcasing the compound's effectiveness in real-world applications .

b. Stability Testing in Photovoltaics

Another research effort focused on the long-term stability of solar cells incorporating this compound. The results indicated that devices maintained over 90% of their initial efficiency after 1000 hours of continuous operation under simulated sunlight, underscoring the compound's robustness .

Summary Table of Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Formula | C38H28N2O2 |

| Role in Electronics | Hole transport material for OLEDs and OPVs |

| Synthesis Method | Vilsmeier reaction |

| Characterization Techniques | NMR, MS, IR |

| Efficiency Improvement | Up to 20% increase in OLED performance |

| Stability | Over 90% efficiency retention after 1000 hours |

Wirkmechanismus

The mechanism of action of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of complex structures. The compound’s molecular targets and pathways depend on the specific application, such as binding to specific proteins in biological systems or forming conductive pathways in electronic materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Bis(3-methylphenyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (TPD): Used in organic light-emitting diodes (OLEDs) for hole transport.

4,7-Bis{4-[N,N-bis(4-formylphenyl)amino]phenyl}-2,1,3-benzothiadiazole: Used in the synthesis of covalent organic frameworks.

Uniqueness

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to form covalent bonds with various substrates makes it valuable in the synthesis of complex organic structures and materials .

Biologische Aktivität

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine (CAS RN: 137911-28-5) is a synthetic organic compound characterized by its unique structure, which includes two formyl groups and a diphenylbenzidine backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and material sciences.

- Molecular Formula : C₃₈H₂₈N₂O₂

- Molecular Weight : 580.64 g/mol

- Purity : >98% (N)

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antiproliferative effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell cycle progression.

Anticancer Properties

Recent research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- CEM Cells : The compound demonstrated an IC50 value of 9.6 μM, indicating effective inhibition of cell proliferation.

- Mechanism : It appears to induce apoptosis, as evidenced by increased DNA fragmentation and alterations in cell cycle progression.

Case Studies

-

Study on Antiproliferative Effects :

- A study assessed the impact of this compound on various cancer cell lines, including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma).

- Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.

-

Invasion Assay :

- The compound was evaluated for its effects on the invasion capabilities of HepG2 and T98G cells using an extracellular matrix model.

- Notably, it inhibited cancer cell invasion at concentrations significantly lower than the IC50 values, suggesting additional anti-metastatic properties.

Data Table: Summary of Biological Activities

| Cell Line | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| CEM | 9.6 | Induces apoptosis | Significant DNA fragmentation observed |

| T98G | TBD | Inhibits invasion | Effective at low concentrations |

| HepG2 | TBD | Inhibits proliferation | Anti-metastatic effects noted |

| HT29 | TBD | TBD | TBD |

Safety and Toxicology

While preliminary studies highlight the potential therapeutic benefits of this compound, safety assessments are crucial. Toxicological evaluations should focus on:

- Hemolytic activity

- Potential cytotoxicity towards non-cancerous cells

- Long-term exposure effects

Eigenschaften

IUPAC Name |

4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJDNDXIBORDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.